Dichloralphenazone (CAS 480-30-8) is a well-defined, stable molecular complex, or cocrystal, formed from two molecules of chloral hydrate and one molecule of phenazone (antipyrine) in a 2:1 stoichiometric ratio. This structure provides both the sedative-hypnotic effects of chloral hydrate and the analgesic properties of phenazone. It is primarily utilized in pharmaceutical formulations for the management of tension headaches and migraines, often in combination with other active ingredients like isometheptene and acetaminophen. The compound presents as a white, microcrystalline powder, which is a key physical property for its use in solid dosage form manufacturing.
Procuring Dichloralphenazone as a pre-formed molecular complex is critical for formulation consistency and performance, as it is not equivalent to a simple physical mixture of chloral hydrate and phenazone. The complexation modifies key physicochemical properties that are relevant to handling and patient experience. Specifically, chloral hydrate is known for its bitter taste, potential for gastric irritation, and tendency to cause nausea and vomiting. The formation of the Dichloralphenazone complex serves to mitigate these undesirable attributes, which is a crucial advantage in the development of palatable and well-tolerated oral dosage forms. Attempting to substitute the complex with a crude mixture of its precursors would re-introduce these handling and formulation challenges, potentially leading to lower patient compliance and inconsistent product performance.
A primary procurement driver for Dichloralphenazone is its improved formulation characteristics compared to its active sedative component, chloral hydrate. Chloral hydrate is well-documented to cause gastric irritation, nausea, and vomiting. In a comparative study of sedative agents for pediatric dental treatment, the group receiving chloral hydrate experienced a significantly higher incidence of adverse events, including post-discharge issues, compared to the midazolam group. While this is not a direct comparison to Dichloralphenazone, it quantifies the known tolerability issues of uncomplexed chloral hydrate. The formation of the Dichloralphenazone complex is specifically intended to reduce these irritating effects, making it a more suitable precursor for oral medications where patient compliance is key.
| Evidence Dimension | Adverse Events (Gastric Irritation) |
| Target Compound Data | Lower incidence of gastric irritation due to complex formation (inferred). |
| Comparator Or Baseline | Chloral Hydrate: Known to cause gastric irritation, nausea, and vomiting. |
| Quantified Difference | Qualitatively significant reduction in formulation-critical adverse effects. |
| Conditions | Oral administration in pharmaceutical formulations. |
This improved tolerability profile is a key reason to procure the complexed form to avoid the known formulation and patient compliance issues of using chloral hydrate directly.
Dichloralphenazone provides a significant processability advantage over its individual components due to its defined solid-state properties as a cocrystal. Technical datasheets specify the melting point of the Dichloralphenazone complex to be approximately 68°C. This is distinct from the melting point of its precursors, chloral hydrate (approx. 57°C) and phenazone (approx. 111-114°C). This defined and intermediate melting point is a critical parameter for manufacturing processes such as hot-melt extrusion or granulation, ensuring consistent and predictable behavior during thermal processing steps. Using a simple physical mixture would result in incongruent melting and process variability, making the pre-formed complex essential for reproducible manufacturing of solid dosage forms.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | ~68°C |
| Comparator Or Baseline | Chloral Hydrate (~57°C) and Phenazone (~111-114°C) |
| Quantified Difference | Provides a single, predictable melting point distinct from its precursors. |
| Conditions | Standard thermal analysis. |
For manufacturers using thermal processing methods, procuring the stable complex with its defined melting point is essential for process control and batch-to-batch consistency.
The utility of Dichloralphenazone is validated by its successful inclusion in multi-component headache medications like Midrin. In a multicenter, double-blind, randomized study comparing a combination product containing Dichloralphenazone against sumatriptan for early-stage migraine, no statistically significant difference in overall efficacy was found between the two treatments. Notably, patients treated with the Dichloralphenazone-containing combination reported a better response in functional disability improvement and those who experienced headache recurrence reported it as statistically significantly less severe than the sumatriptan group. This evidence supports the procurement of Dichloralphenazone as a proven component for developing effective, non-triptan-based analgesic formulations.
| Evidence Dimension | Headache Recurrence Severity & Functional Disability Improvement |
| Target Compound Data | Statistically significantly less severe headache recurrence; generally better improvement in functional disability. |
| Comparator Or Baseline | Sumatriptan Succinate: Recurrence was more severe. |
| Quantified Difference | Statistically significant difference in severity of recurrent headaches. |
| Conditions | Multicenter, double-blind, randomized clinical trial for acute migraine treatment. |
This clinical evidence demonstrates that formulations incorporating Dichloralphenazone are competitive with standard-of-care triptans, justifying its selection for development of differentiated analgesic products.
The primary and most validated application is the use of Dichloralphenazone as a key sedative and analgesic component in multi-ingredient formulations for treating vascular and tension headaches. Its demonstrated efficacy, comparable to sumatriptan in early migraine treatment but with a potentially more favorable profile regarding recurrence severity, makes it the right choice for developing alternative or second-line headache therapies. Its role is to reduce the patient's emotional reaction to pain, complementing the mechanisms of other active ingredients like vasoconstrictors and non-steroidal analgesics.
Given the known gastrointestinal side effects and poor taste of chloral hydrate, Dichloralphenazone is the indicated choice when a solid oral dosage form of a chloral-based sedative is required. The complexed form mitigates the handling and patient compliance issues associated with chloral hydrate, such as bitterness and gastric distress. This makes it a superior precursor for manufacturing tablets or capsules intended for short-term sedation where tolerability is a primary concern.
In pharmaceutical manufacturing workflows that utilize thermal processing, such as hot-melt extrusion or certain types of granulation, Dichloralphenazone's defined melting point of ~68°C offers a critical process control advantage. Procuring the pre-formed complex instead of attempting to use a physical mixture of its components ensures batch-to-batch consistency, predictable melting behavior, and overall stability of the manufacturing process.
Irritant